The Architectonics of a Selective Glutamate Receptor Agonist: A Deep Dive into the Discovery and Synthesis of 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740)
The Architectonics of a Selective Glutamate Receptor Agonist: A Deep Dive into the Discovery and Synthesis of 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, a potent and selective group II metabotropic glutamate receptor (mGluR) agonist, widely known as LY354740 or Eglumetad.[1][2] The narrative delves into the strategic design of this conformationally constrained glutamate analog, detailing the seminal synthetic pathway and subsequent advancements. Particular emphasis is placed on the causality behind experimental choices, offering field-proven insights into the stereocontrolled construction of its unique bicyclic scaffold. This guide serves as an in-depth resource, equipping researchers with the foundational knowledge and detailed protocols necessary to understand and potentially replicate the synthesis of this pivotal neurological research tool.
Introduction: The Rationale Behind Constraining Glutamate
Glutamic acid, the primary excitatory neurotransmitter in the mammalian central nervous system, exhibits its diverse physiological effects through interaction with a wide array of ionotropic and metabotropic receptors. The lack of receptor subtype selectivity of glutamate itself, however, presents a significant challenge for therapeutic intervention. The discovery of metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate neuronal excitability, opened new avenues for drug development.[3] Group II mGluRs (mGluR2 and mGluR3) emerged as particularly promising targets for the treatment of anxiety, psychosis, and substance use disorders.[4][5]
The design of LY354740 was a landmark achievement in the quest for selective mGluR ligands.[6] The core hypothesis was that by restricting the conformational flexibility of the glutamate backbone, it would be possible to achieve high affinity and selectivity for a specific receptor subtype.[7] The bicyclo[3.1.0]hexane scaffold was ingeniously chosen to mimic the extended conformation of glutamate, which was postulated to be the bioactive conformation at group II mGluRs.[6] This rigid structure precisely orients the α-amino acid and distal carboxyl functionalities, with key torsion angles (τ1 ≈ 167-202° and τ2 ≈ 156°) that closely match the proposed binding pose.[7] The resulting compound, LY354740, proved to be a highly potent and selective agonist for group II mGluRs, with an EC50 of 5.1 nM for human mGluR2 and 24.3 nM for human mGluR3, and no significant activity at other mGluR subtypes or ionotropic glutamate receptors.[3] Furthermore, and crucially for its therapeutic potential, LY354740 demonstrated oral bioavailability, a significant advantage for a polar molecule.[8]
The Foundational Synthesis: A Stereocontrolled Approach
The initial and most widely recognized synthesis of LY354740 was developed by Monn and colleagues at Eli Lilly and Company.[7][9] This efficient and stereocontrolled route commences from the readily available starting material, 2-cyclopentenone. The synthesis masterfully employs two key chemical transformations: a Corey-Chaykovsky cyclopropanation and a Bucherer-Bergs hydantoin synthesis.
Synthetic Pathway Overview
The overall synthetic strategy is depicted below, illustrating the key transformations from 2-cyclopentenone to the final active enantiomer of 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid.
Caption: Foundational synthetic pathway to LY354740.
Step-by-Step Experimental Protocols
The following protocols are based on the seminal work of Monn et al. and subsequent elaborations in the field.
Step 1: Corey-Chaykovsky Cyclopropanation
This crucial step establishes the bicyclo[3.1.0]hexane core. The reaction involves the conjugate addition of a sulfur ylide to the α,β-unsaturated ketone, 2-cyclopentenone. The choice of a sulfoxonium ylide is critical for achieving the desired 1,4-addition to form the cyclopropane ring, rather than a 1,2-addition to the carbonyl group which would yield an epoxide.
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Protocol:
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To a solution of trimethylsulfoxonium iodide in dry dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon), is added a strong base such as sodium hydride (NaH) at room temperature. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the dimethylsulfoxonium methylide.
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The reaction mixture is cooled, and a solution of 2-cyclopentenone in dry DMSO is added dropwise, maintaining a low temperature.
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Following the addition, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
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The reaction is quenched by the addition of water and extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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The crude product, ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate, is then purified by column chromatography on silica gel.
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Step 2: Bucherer-Bergs Hydantoin Synthesis
This multicomponent reaction efficiently introduces the amino acid functionality at the C2 position. The bicyclic ketone is reacted with a cyanide source and ammonium carbonate to form a spirocyclic hydantoin intermediate.
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Protocol:
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A mixture of ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate, potassium cyanide (KCN), and ammonium carbonate in a suitable solvent system (e.g., a mixture of ethanol and water) is heated in a sealed vessel.
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The reaction is maintained at an elevated temperature (typically 60-70 °C) for several hours to days, with reaction progress monitored by an appropriate analytical technique.
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Upon completion, the reaction mixture is cooled, and the resulting precipitate, the spirohydantoin, is collected by filtration.
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The crude hydantoin is washed with water and a suitable organic solvent (e.g., ethanol) and dried.
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Step 3: Hydrolysis of the Hydantoin
The hydantoin ring is subsequently hydrolyzed under basic conditions to yield the racemic amino acid.
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Protocol:
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The spirohydantoin intermediate is suspended in an aqueous solution of a strong base, such as sodium hydroxide (NaOH).
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The mixture is heated at reflux for an extended period until the hydrolysis is complete.
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The reaction mixture is then cooled and acidified to a pH of approximately 7, leading to the precipitation of the racemic 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid.
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The product is collected by filtration, washed with cold water, and dried.
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Step 4: Chiral Resolution
The final and critical step is the separation of the desired (+)-enantiomer from the racemic mixture. This is typically achieved through diastereomeric salt formation with a chiral resolving agent.
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Protocol:
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The racemic amino acid is dissolved in a suitable solvent (e.g., aqueous ethanol).
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A solution of a chiral resolving agent, such as a chiral amine (e.g., L-tyrosine hydrazide), is added to the solution of the racemic mixture.
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The mixture is allowed to stand, often with cooling, to facilitate the crystallization of one of the diastereomeric salts.
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The crystalline diastereomeric salt is collected by filtration.
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The resolved diastereomeric salt is then treated with an acid to liberate the enantiomerically pure (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid.
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The final product is purified by recrystallization.
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Advancements in Synthesis and Structure-Activity Relationships
The foundational synthesis, while elegant and effective, has been the subject of further research aimed at improving its efficiency and exploring the structure-activity relationships (SAR) of the bicyclo[3.1.0]hexane scaffold.
Asymmetric Synthetic Approaches
To circumvent the need for a classical resolution step, which is often inefficient, researchers have explored asymmetric synthetic routes. One notable approach involves an asymmetric cyclopropanation reaction.[10] By employing a chiral auxiliary on the cyclopentenone starting material, the stereochemistry of the cyclopropane ring formation can be controlled, leading directly to an enantiomerically enriched intermediate. This strategy significantly improves the overall efficiency of the synthesis of the desired (+)-enantiomer.
Structure-Activity Relationship (SAR) Studies
The bicyclo[3.1.0]hexane scaffold of LY354740 has proven to be a versatile platform for the development of other mGluR ligands. SAR studies have primarily focused on modifications at the C4 position of the hexane ring. The introduction of small substituents at this position has been shown to modulate the potency and selectivity of the resulting analogs. For instance, the incorporation of a methyl group can lead to compounds with a mixed mGluR2 agonist/mGluR3 antagonist profile. These studies have provided valuable insights into the binding pocket of group II mGluRs and have guided the design of new ligands with tailored pharmacological profiles.
Data Presentation
| Compound | Receptor | EC50 (nM) | Reference |
| (+)-LY354740 | human mGluR2 | 5.1 | [3] |
| human mGluR3 | 24.3 | [3] | |
| (-)-enantiomer | human mGluR2/3 | inactive | [7][9] |
Conclusion
The discovery and synthesis of 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) represent a triumph of rational drug design and synthetic chemistry. By ingeniously constraining the flexible backbone of glutamate, a highly potent and selective agonist for group II mGluRs was created, providing a powerful tool for neuroscience research and a promising lead for the development of novel therapeutics for a range of neurological and psychiatric disorders. The foundational synthesis, characterized by its stereocontrolled construction of the bicyclic core, remains a testament to elegant and efficient chemical synthesis. Ongoing research into asymmetric syntheses and the exploration of the SAR of this unique scaffold continue to expand our understanding of mGluR pharmacology and pave the way for the next generation of selective glutamate receptor modulators.
References
-
Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Salhoff, C. R., Johnson, B. G., Howe, T., Alt, C. A., Rhodes, G. A., Robey, R. L., Griffey, K. R., Tizzano, J. P., Kallman, M. J., Helton, D. R., & Schoepp, D. D. (1997). Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist Possessing Anticonvulsant and Anxiolytic Properties. Journal of Medicinal Chemistry, 40(4), 528–537. [Link]
-
Mikołajczyk, M., Kiełbasiński, P., & Albrycht, M. (2003). Constrained cycloalkyl analogues of glutamic acid: Stereocontrolled synthesis of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) and its 6-phosphonic acid analogue. Tetrahedron, 59(35), 6897-6904. [Link]
-
Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Salhoff, C. R., Johnson, B. G., ... & Schoepp, D. D. (1997). Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist Possessing Anticonvulsant and Anxiolytic Properties. Journal of Medicinal Chemistry, 40(4), 528-537. [Link]
-
Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Salhoff, C. R., Johnson, B. G., ... & Schoepp, D. D. (1997). Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist Possessing Anticonvulsant and Anxiolytic Properties. Journal of Medicinal Chemistry, 40(4), 528-537. [Link]
- U.S. Patent No. 8,076,502 B2. (2011). 2-amino-bicyclo(3.1.0) hexane-2,6-dicarboxylic ester derivative.
-
Schoepp, D. D., Johnson, B. G., Wright, R. A., Salhoff, C. R., Mayne, N. G., Wu, S., ... & Monn, J. A. (1997). LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors. Neuropharmacology, 36(1), 1-11. [Link]
-
Bond, A., Monn, J. A., & Lodge, D. (1997). A novel orally active group 2 metabotropic glutamate receptor agonist: LY354740. Neuroreport, 8(6), 1463-1466. [Link]
-
Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Salhoff, C. R., Johnson, B. G., ... & Schoepp, D. D. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties. Journal of medicinal chemistry, 40(4), 528-537. [Link]
-
LY-354740 (Eli Lilly). (2003). IDrugs, 6(1), 66-71. [Link]
-
Eglumetad. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Eglumetad. KEGG DRUG. Retrieved January 12, 2026, from [Link]
-
Helton, D. R., Tizzano, J. P., Monn, J. A., Schoepp, D. D., & Kallman, M. J. (1998). LY354740, an mGlu2/3 receptor agonist as a novel approach to treat anxiety/stress. Psychopharmacology, 139(1-2), 1-10. [Link]
Sources
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. mdpi.com [mdpi.com]
- 3. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LY-354740 (Eli Lilly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sci-hub.box [sci-hub.box]
- 8. A novel orally active group 2 metabotropic glutamate receptor agonist: LY354740 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
